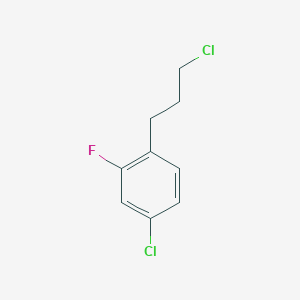

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene

Description

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene (molecular formula: C₉H₉Cl₂F, molecular weight: 207.07 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1, fluorine at position 3, and a 3-chloropropyl chain at position 3. This compound is structurally distinct due to the synergistic effects of chlorine (electron-withdrawing) and fluorine (high electronegativity), which influence its electronic properties and reactivity.

The compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its halogenated structure for further functionalization. Its hazards include irritation to eyes, skin, and the respiratory system, as inferred from structurally similar compounds .

Properties

Molecular Formula |

C9H9Cl2F |

|---|---|

Molecular Weight |

207.07 g/mol |

IUPAC Name |

4-chloro-1-(3-chloropropyl)-2-fluorobenzene |

InChI |

InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |

InChI Key |

JAVFXKFVQFUQTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-(3-chloropropyl)-3-fluorotoluene. The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride (FeCl₃), to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 1-chloro-4-(3-chloropropyl)-3-fluorobenzene may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring and the chloropropyl group can be replaced by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophiles to specific positions on the ring, leading to substitution reactions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form corresponding hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Electrophilic Aromatic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of 1-hydroxy-4-(3-hydroxypropyl)-3-fluorobenzene.

Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

Reduction: Formation of 1-chloro-4-(3-chloropropyl)-3-fluorocyclohexane.

Scientific Research Applications

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Incorporated into polymers and resins to enhance their properties.

Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.

Environmental Chemistry: Studied for its behavior and fate in the environment, particularly its degradation pathways and potential impact on ecosystems.

Mechanism of Action

The mechanism of action of 1-chloro-4-(3-chloropropyl)-3-fluorobenzene involves its interaction with molecular targets through various pathways:

Nucleophilic Attack: The chlorine and fluorine atoms can act as leaving groups, allowing nucleophiles to attack the benzene ring or the chloropropyl group.

Electrophilic Attack: The electron-withdrawing effects of the chlorine and fluorine atoms can activate the benzene ring towards electrophilic attack.

Reductive Pathways: The compound can undergo reduction reactions, leading to the formation of less reactive hydrocarbons.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 1-Chloro-4-(3-chloropropyl)-3-fluorobenzene with analogous halogenated benzene derivatives:

Key Observations:

- Chain Length : The 3-chloropropyl group provides greater steric bulk and flexibility compared to shorter chains (e.g., 2-chloroethyl), influencing solubility and reaction kinetics .

Reactivity and Functionalization

- Substituent Position : The meta-fluorine (position 3) creates distinct electronic and steric effects compared to para-substituted derivatives (e.g., 4-chlorobenzotrifluoride in ), altering regioselectivity in subsequent reactions.

Research Findings and Data

Hazard Profiles

- Toxicity : The 3-chloropropyl group is associated with irritant properties across multiple compounds (e.g., ), implying that the target compound requires stringent handling protocols .

Biological Activity

1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is a chlorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H10Cl2

- Molecular Weight : 189.08 g/mol

- IUPAC Name : 1-Chloro-4-(3-chloropropyl)benzene

- CAS Number : 64473-34-3

The biological activity of 1-Chloro-4-(3-chloropropyl)-3-fluorobenzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its lipophilicity and may influence its binding affinity to biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that chlorinated aromatic compounds can possess significant antimicrobial effects against various pathogens.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Endocrine Disruption : Some chlorinated compounds are known to interfere with endocrine function, raising concerns about their environmental impact and safety.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Endocrine Disruption | Alters hormone receptor activity |

Table 2: Case Study Results

| Study Reference | Cell Line | IC50 (µM) | Observed Effect |

|---|---|---|---|

| HeLa | 15.2 | Significant cytotoxicity | |

| MCF-7 | 22.5 | Induction of apoptosis | |

| E. coli | 12.0 | Bactericidal effect |

Case Studies

-

Antimicrobial Activity :

A study conducted on various bacterial strains demonstrated that 1-Chloro-4-(3-chloropropyl)-3-fluorobenzene exhibited notable antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism involved disruption of bacterial cell membranes leading to cell lysis. -

Cytotoxic Effects on Cancer Cells :

Research involving human cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis at concentrations ranging from 15 to 25 µM. The study highlighted the potential for this compound to be developed into a therapeutic agent targeting specific cancer pathways. -

Endocrine Disruption Potential :

Investigations into the endocrine-disrupting capabilities revealed that 1-Chloro-4-(3-chloropropyl)-3-fluorobenzene could bind to estrogen receptors, potentially altering hormonal signaling pathways. This raises concerns regarding its environmental persistence and bioaccumulation.

Q & A

Q. What are the recommended laboratory synthesis methods for 1-Chloro-4-(3-chloropropyl)-3-fluorobenzene?

A common approach involves alkylation reactions using halogenated intermediates. For example, substituting a phenol derivative (e.g., 3-fluoro-4-chlorophenol) with 3-chloropropyl chloride in the presence of a base like potassium carbonate. The reaction typically occurs in polar aprotic solvents (e.g., acetone or DMF) under reflux conditions . Multi-step protocols may include sequential halogenation (fluorination, nitration, chlorination) to achieve regioselectivity, as seen in analogous compounds .

| Synthesis Method | Conditions | Key Challenges |

|---|---|---|

| Alkylation of phenol derivatives | K₂CO₃, acetone, 60–80°C | Competing side reactions (e.g., over-alkylation) |

| Stepwise halogenation | Fluorination → Nitration → Chlorination | Selectivity control in polyhalogenated intermediates |

Q. What safety precautions are critical when handling this compound?

Due to its halogenated structure, strict safety protocols are required:

- PPE : Respiratory protection (vapor respirator), nitrile gloves, safety goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods or closed systems to minimize inhalation exposure.

- Storage : Store in airtight containers away from light and moisture to prevent decomposition .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing chloro and fluoro groups via NMR).

- Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS).

- HPLC : To quantify purity and detect trace impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

- Temperature control : Gradual heating (40–60°C) minimizes side reactions during halogenation steps .

Q. What electronic effects govern the reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing fluoro and chloro groups activate the benzene ring toward electrophilic attack but deactivate specific positions. For example:

Q. What challenges arise when scaling up synthesis, and how can they be addressed?

Industrial-scale production faces issues such as:

- Heat dissipation : Continuous flow reactors improve temperature control compared to batch processes .

- Purification : Distillation or recrystallization steps must be optimized to remove byproducts (e.g., unreacted halides).

- Regioselectivity : Computational modeling (DFT) can predict reactive sites to guide process design .

Applications in Scientific Research

Q. How is this compound utilized as an intermediate in pharmaceutical research?

Its halogenated structure makes it a precursor for:

Q. What role does this compound play in material science?

It serves as a building block for:

- Liquid crystals : The rigid aromatic core and flexible chloropropyl chain promote mesophase formation.

- Polymer additives : Halogen groups enhance flame-retardant properties in polymers .

Data Contradictions and Troubleshooting

Q. How should researchers resolve discrepancies in reported synthesis yields?

Potential factors include:

- Impurity profiles : Trace moisture or oxygen can deactivate catalysts (e.g., K₂CO₃).

- Analytical variability : Cross-validate purity assessments using orthogonal methods (e.g., NMR + HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.